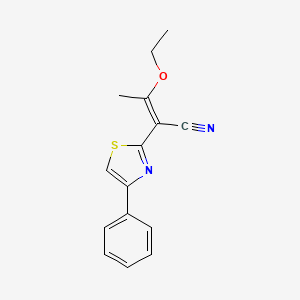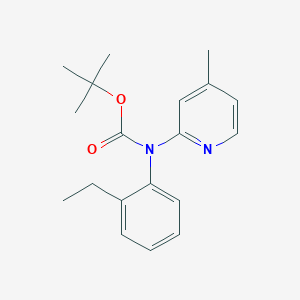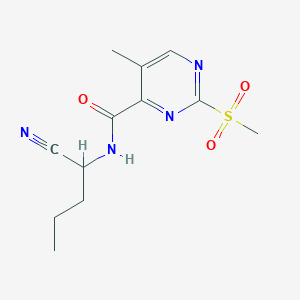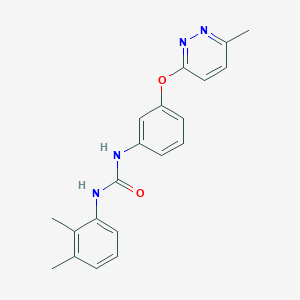
1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. These compounds are known for their potential as anticancer agents and have been the subject of various studies to evaluate their biological activities and chemical properties .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of aniline derivatives with isocyanates or carbamoyl chlorides. In the context of anticancer research, these compounds are designed and synthesized to target specific cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Another study reported the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines, which were also tested for their cytotoxicity on human adenocarcinoma cells .
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was determined using single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with specific geometric parameters . This structural information is vital for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Diaryl ureas undergo various chemical reactions that are essential for their biological activity and for the synthesis of related compounds. For example, the reaction of urea with acyloins forms 4-imidazolin-2-ones, but 1,3-dimethylurea does not react under the same conditions . Additionally, the transformation of oxazole derivatives through Curtius rearrangement can lead to the formation of sulfonamides and urea derivatives containing isoxazole fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic solutions has been studied, indicating that these compounds can form a protective layer on the steel surface, which is attributed to the adsorption of the molecules through active centers . These properties are not only important for their biological activity but also for their potential applications in other fields, such as corrosion inhibition.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Formation
1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is involved in the formation of heterocyclic compounds. In a study by Matsuda, Yamamoto, and Ishii (1976), reactions of a related urea compound with various acceptor molecules led to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives through cyclizations, followed by desilylation with methanol (Matsuda, Yamamoto, & Ishii, 1976).
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their corrosion inhibition performance. Mistry et al. (2011) investigated the inhibition effect of these derivatives against mild steel corrosion in acidic solutions, demonstrating efficient corrosion inhibition (Mistry, Patel, Patel, & Jauhari, 2011).
Crystal Structure and DFT Study
The compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl) urea was synthesized and analyzed by Sun et al. (2022). The study involved mass spectrometry, NMR, FT-IR spectroscopy, X-ray diffraction, and density functional theory calculations (Sun et al., 2022).
Anion Coordination Chemistry
The anion coordination chemistry of protonated urea-based ligands was reported by Wu et al. (2007). They studied how these ligands react with inorganic oxo-acids, revealing a variety of hydrogen bond motifs involving the urea NH groups (Wu et al., 2007).
Synthesis of Isoxazoles
Potkin et al. (2009) conducted transformations of a dimethylphenyl-oxazole compound, leading to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-6-4-9-18(15(13)3)22-20(25)21-16-7-5-8-17(12-16)26-19-11-10-14(2)23-24-19/h4-12H,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUANYOPMFEKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC3=NN=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)
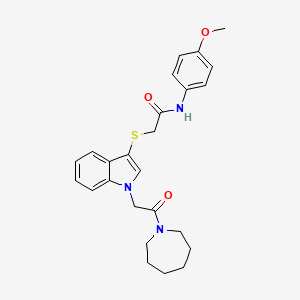
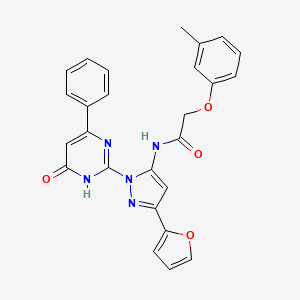

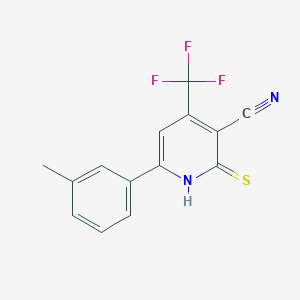
![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)
